N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, imidazole, and benzodioxine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxine structure, followed by the introduction of the sulfonamide group. The pyridine and imidazole rings are then incorporated through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of pyridine, imidazole, and benzodioxine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-27(24,14-4-5-16-17(13-14)26-12-11-25-16)21-8-10-22-9-7-20-18(22)15-3-1-2-6-19-15/h1-7,9,13,21H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJPANHYAMEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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